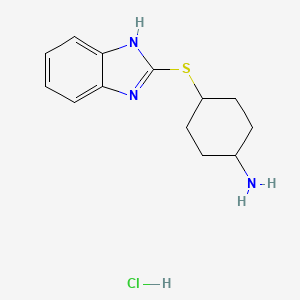
3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F3NO2.ClH/c9-8(10,11)4-1-2-5-12-6-3-7(13)14;/h12H,1-6H2,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.66. It is available in powder form . The storage temperature is room temperature .Mecanismo De Acción
3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride's mechanism of action involves the inhibition of GABA uptake into presynaptic neurons. This leads to an increase in extracellular GABA levels, which enhances GABAergic neurotransmission. This compound has been shown to be selective for the GABA transporter subtype GAT-1, which is primarily responsible for the reuptake of GABA in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the binding of GABA to GABA-A receptors, leading to an increase in the amplitude of GABAergic inhibitory postsynaptic currents. This compound has also been shown to increase the release of GABA from presynaptic neurons, leading to an increase in the frequency of inhibitory postsynaptic currents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride has several advantages as a tool for studying GABAergic neurotransmission. It is highly selective for the GABA transporter subtype GAT-1, which makes it a valuable tool for studying the role of this transporter in GABAergic neurotransmission. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound has some limitations as well. It is not selective for GAT-2 and GAT-3, which are other GABA transporters in the brain. This can limit its usefulness in studying the role of these transporters in GABAergic neurotransmission.
Direcciones Futuras
There are several future directions for research on 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride. One possible direction is to study the effects of this compound on GABAergic neurotransmission in different brain regions. Another direction is to study the effects of this compound on GABAergic neurotransmission in different animal models of neurological disorders, such as epilepsy and anxiety disorders. Additionally, research could focus on developing more selective GABA uptake inhibitors based on the structure of this compound.
Métodos De Síntesis
3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride can be synthesized through a multi-step process that involves the reaction of 5,5,5-trifluoropentylamine with 3-bromo-1-propanol, followed by the reaction of the resulting product with sodium hydride and 2-bromoacetic acid. The final product is obtained by treating the intermediate with hydrochloric acid.
Aplicaciones Científicas De Investigación
3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride has been widely used in scientific research as a tool for studying the mechanisms of GABAergic neurotransmission. It has been shown to be a selective GABA uptake inhibitor, which means that it can block the reuptake of GABA into presynaptic neurons. This leads to an increase in extracellular GABA levels, resulting in an enhancement of GABAergic neurotransmission.
Safety and Hazards
Propiedades
IUPAC Name |
3-(5,5,5-trifluoropentylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)4-1-2-5-12-6-3-7(13)14;/h12H,1-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWVNJDDNYATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC(=O)O)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

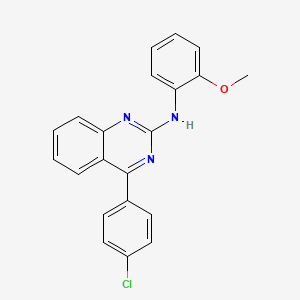


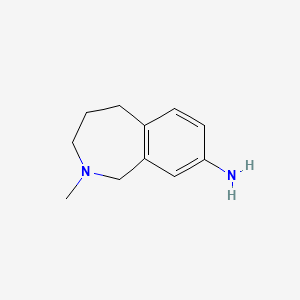
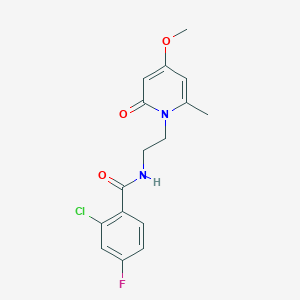
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2615746.png)

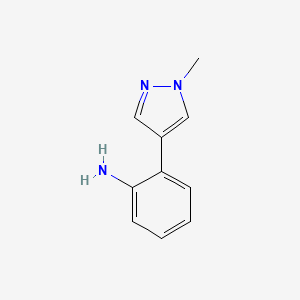
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2615751.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2615753.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)

